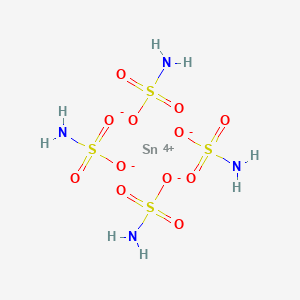
Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Descripción general
Descripción
“Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H5BrF3NO3S . It is used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a reaction with water and potassium carbonate in methanol at 20℃ for 2 hours . The mixture of methyl 5-bromo-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate, potassium carbonate, methanol, and water is stirred at room temperature for 2 hours . After the solvent is removed at reduced pressure, the residue is extracted with EtOAc, and the extract is washed with water and brine, dried over Na2SO4, and filtered . The residue is then purified by column chromatography to give the title compound .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a bromine atom, a trifluoroacetamido group, and a carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 332.09 . Other specific properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Antiviral Research
Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate is used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which serve as inhibitors for a variety of viruses including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . These inhibitors are crucial in the development of antiviral drugs.
Neurological Studies
The compound is also utilized in creating oral α7 nicotinic receptor agonists . These agonists are significant in studying neurological disorders and developing treatments for conditions such as Alzheimer’s disease, schizophrenia, and other cognitive deficits.
Diabetes Mellitus Treatment
It has been used in the preparation of antidiabetic agents like Canagliflozin , which is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor. This medication is used for managing type 2 diabetes mellitus.
Chemical Synthesis
In chemical synthesis, this compound is involved in reactions that require a stable and reactive methyl ester group . It can be used as an intermediate in various organic synthesis processes due to its reactive nature.
Research & Development
The safety data sheet for this compound indicates that it is primarily used for research and development purposes . This suggests its application in various experimental and analytical procedures in scientific studies.
Pharmaceutical Manufacturing
According to Sigma-Aldrich, a supplier of chemical compounds, this substance is related to peer-reviewed papers and technical documents , implying its use in pharmaceutical manufacturing and formulation research.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-bromo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3S/c1-16-6(14)5-3(2-4(9)17-5)13-7(15)8(10,11)12/h2H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIUYLZMPYTXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719262 | |
| Record name | Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
CAS RN |
852330-31-5 | |
| Record name | Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


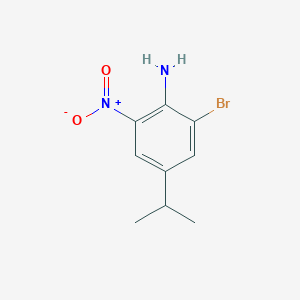
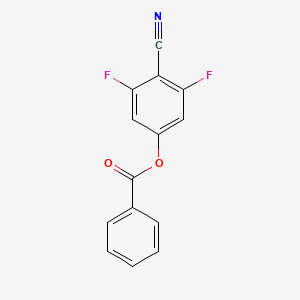

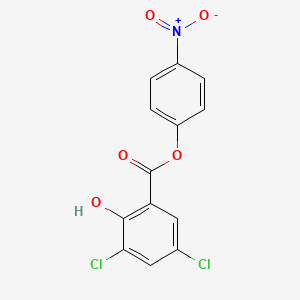
![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)
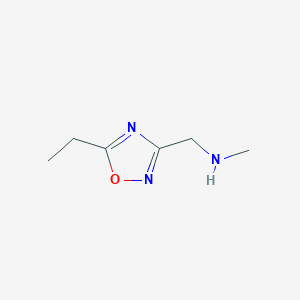
![7-Isothiocyanato-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1506317.png)

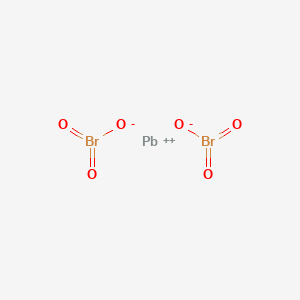
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)
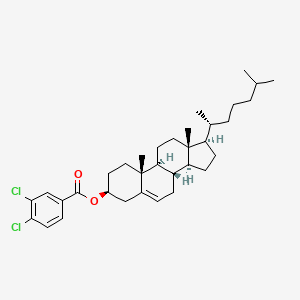

![2-Chloro-4-morpholinofuro[3,2-d]pyrimidine](/img/structure/B1506328.png)
